molecular formula C4H2ClF2NO B058481 5-[Chloro(difluoro)methyl]-1,2-oxazole CAS No. 116611-76-8

5-[Chloro(difluoro)methyl]-1,2-oxazole

Cat. No. B058481
M. Wt: 153.51 g/mol
InChI Key: QVJPPFAOCXDDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).

Scientific Research Applications

Application

Indole derivatives are important types of molecules in natural products and drugs. They play a significant role in cell biology .

Method

The synthesis of indole derivatives often involves the reaction of various starting materials. For instance, one method started from the reaction of tert-butyl 3-oxopent-4-enoate and methyl 5-chloro-2-formylpentanoate .

Results

Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

2. Synthesis and Application of Trifluoromethylpyridines

Application

Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .

Method

The synthesis of TFMP derivatives often involves the reaction of various starting materials. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions .

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Biological Potential of Indole Derivatives

Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method

The synthesis of indole derivatives often involves the reaction of various starting materials .

Results

Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

4. Synthesis and Application of Trifluoromethylpyridines

Application

Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .

Method

The synthesis of TFMP derivatives often involves the reaction of various starting materials .

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

The specific safety and hazards associated with “5-[Chloro(difluoro)methyl]-1,2-oxazole” are not detailed in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

5-[chloro(difluoro)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPPFAOCXDDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557090
Record name 5-[Chloro(difluoro)methyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Chloro(difluoro)methyl]-1,2-oxazole

CAS RN

116611-76-8
Record name 5-[Chloro(difluoro)methyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.